Sceptrumgenin 3-O-lycotetraoside

Vue d'ensemble

Description

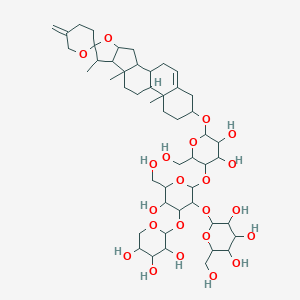

Sceptrumgenin 3-O-lycotetraoside is a natural product found in Polygonatum orientale. It is a steroidal saponin with the molecular formula C50H78O22 and a molecular weight of 1031.14112 g/mol . This compound is known for its complex structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sceptrumgenin 3-O-lycotetraoside involves multiple steps, starting from basic steroidal precursors. The process typically includes glycosylation reactions to attach the lycotetraoside moiety to the sceptrumgenin core. Common reagents used in these reactions include glycosyl donors, catalysts like Lewis acids, and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. extraction from natural sources like Polygonatum orientale is a feasible method. The extraction process involves solvent extraction, followed by purification steps such as column chromatography to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Sceptrumgenin 3-O-lycotetraoside undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the double bonds or carbonyl groups in the structure.

Substitution: Substitution reactions can occur at the glycosidic linkages or other reactive sites.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halides (e.g., HCl, HBr) or nucleophiles (e.g., NaOH, KOH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Sceptrumgenin 3-O-lycotetraoside has various scientific research applications, including:

Chemistry: Used as a model compound for studying glycosylation reactions and steroidal saponin synthesis.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mécanisme D'action

The mechanism of action of Sceptrumgenin 3-O-lycotetraoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways related to inflammation and cell proliferation. The compound may interact with receptors or enzymes involved in these pathways, leading to its observed biological activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diosgenin: Another steroidal saponin with similar glycosylation patterns.

Protopanaxadiol: A ginsenoside with comparable biological activities.

Hecogenin: A steroidal sapogenin with similar structural features

Uniqueness

Sceptrumgenin 3-O-lycotetraoside is unique due to its specific glycosylation pattern and the presence of the lycotetraoside moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Activité Biologique

Sceptrumgenin 3-O-lycotetraoside is a steroidal saponin derived from the plant Polygonatum orientale. This compound has gained attention in pharmacological research due to its diverse biological activities, particularly its anti-inflammatory and anticancer properties. This article summarizes the current understanding of its biological activity, including relevant case studies, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 1031.14 g/mol

- Source : Extracted from Polygonatum orientale, a plant known for its medicinal properties.

Anti-Inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.

Anticancer Effects

The anticancer properties of this compound have been explored in various studies. Notably, it has shown cytotoxic effects against several cancer cell lines, including human leukemia HL60 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other steroidal saponins:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Diosgenin | Similar glycosylation patterns | Anti-inflammatory, anticancer |

| Protopanaxadiol | Ginsenoside with comparable activities | Antioxidant, immunomodulatory |

| Hecogenin | Steroidal sapogenin | Antimicrobial, antifungal |

Sceptrumgenin's specific glycosylation pattern contributes to its distinct biological activities, differentiating it from other compounds in this class.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been identified:

- Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune responses and inflammation.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Activity : It may also scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

- Anti-inflammatory Study : A study evaluated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Cytotoxicity Assay : In another study, the compound was tested against various cancer cell lines (e.g., MCF-7, A549). It exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents .

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future research should focus on:

- In vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To clarify the molecular pathways involved in its biological activities.

- Formulation Development : Exploring its incorporation into drug formulations for enhanced bioavailability and therapeutic effect.

Propriétés

IUPAC Name |

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H78O22/c1-20-7-12-50(64-18-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(62)37(59)41(31(17-53)68-45)69-47-43(71-46-39(61)36(58)34(56)29(15-51)66-46)42(35(57)30(16-52)67-47)70-44-38(60)33(55)27(54)19-63-44/h5,21,23-47,51-62H,1,6-19H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAAFTGWRAJSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)OC11CCC(=C)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80930457 | |

| Record name | Spirosta-5,25(27)-dien-3-yl hexopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139367-82-1 | |

| Record name | Sceptrumgenin 3-O-lycotetraoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139367821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirosta-5,25(27)-dien-3-yl hexopyranosyl-(1->2)-[pentopyranosyl-(1->3)]hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80930457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.